An In-depth Technical Guide to the Physical and Chemical Properties of (2S)-2-Pentanamine
An In-depth Technical Guide to the Physical and Chemical Properties of (2S)-2-Pentanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-Pentanamine, also known as (S)-(+)-2-aminopentane, is a chiral primary amine that serves as a crucial building block in organic synthesis. Its stereochemically defined structure makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other complex chiral molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its characterization, and key synthetic applications.
Physical and Chemical Properties
The physical and chemical properties of (2S)-2-Pentanamine are summarized in the tables below. It is important to note that while some data is specific to the (2S)-enantiomer, other reported values are for the racemic mixture of 2-aminopentane.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N | [1] |
| Molecular Weight | 87.16 g/mol | [1] |
| CAS Number | 54542-13-1 | [1] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 90.5-91.5 °C (racemic) | [1] |
| Melting Point | -70 °C (estimate, racemic) | [1] |
| Density | 0.736 g/mL at 25 °C (racemic) | [1] |
| Refractive Index | n20/D 1.4020 (racemic) | [1] |
| Solubility | Soluble in water and organic solvents | [2][3] |
Chemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | (2S)-pentan-2-amine | [1] |
| Synonyms | (S)-Pentan-2-amine, (S)-(+)-2-Aminopentane | [1] |
| pKa (predicted) | 11.04 ± 0.35 | [2][4] |
| LogP (predicted) | 1.410 | [4] |
| Specific Rotation ([α]D) | +8.5° (c = 1, H₂O) | |
| Polar Surface Area | 26.02 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
Experimental Protocols
Accurate characterization of (2S)-2-Pentanamine is essential for its use in stereoselective synthesis. The following sections detail the experimental protocols for key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for determining the enantiomeric purity of (2S)-2-Pentanamine.[5] The general approach involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6]
Methodology:
-
Column Selection: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® IA), is often effective for the separation of chiral amines.[5]
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane and a polar modifier like 2-propanol or ethanol. A common starting point is a 90:10 or 80:20 mixture of hexane:2-propanol.[5][7]
-
Additives: To improve peak shape and resolution for amines, acidic and basic additives are often used. A combination of trifluoroacetic acid (TFA) and triethylamine (TEA) at low concentrations (e.g., 0.1% v/v) in the mobile phase can be effective.[7]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[5]
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., after derivatization) or where the mobile phase additives do not interfere is common. For underivatized amines, low wavelengths (e.g., 210-220 nm) may be used, although sensitivity might be limited.
Figure 1: A generalized workflow for the analysis of (2S)-2-Pentanamine by chiral HPLC.
Polarimetry
Polarimetry is used to measure the optical rotation of a chiral compound, which is a characteristic physical property.
Methodology:
-
Sample Preparation: Prepare a solution of (2S)-2-Pentanamine of a known concentration (c) in a suitable solvent (e.g., water). The concentration is typically expressed in g/mL.
-
Instrument Setup:
-
Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up.
-
Calibrate the instrument by filling the polarimeter tube with the pure solvent and setting the reading to zero.
-
-
Measurement:
-
Rinse the polarimeter tube with the prepared sample solution and then fill it, ensuring no air bubbles are present.
-
Place the tube in the polarimeter and measure the observed angle of rotation (α).
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
NMR Spectroscopy with Mosher's Amide Analysis
To determine the enantiomeric excess and absolute configuration of a chiral primary amine, derivatization with a chiral agent followed by NMR analysis is a powerful technique. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is commonly used for this purpose.[8][9]
Methodology:
-
Derivatization:
-
In two separate reactions, react the (2S)-2-Pentanamine sample with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively. This is typically done in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
These reactions form diastereomeric amides.
-
-
Purification: Purify the resulting diastereomeric amides by column chromatography to remove any unreacted starting materials and byproducts.
-
NMR Analysis:
-
Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for each of the purified diastereomeric amides.
-
By comparing the chemical shifts of protons (or the fluorine signal) in the two diastereomeric products, the absolute configuration can be determined based on the established Mosher's method model. The integration of the signals corresponding to the two diastereomers in the NMR spectrum of the derivatized mixture allows for the calculation of the enantiomeric excess.[10]
-
References
- 1. 2-AMINOPENTANE CAS#: 625-30-9 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 2-AMINOPENTANE | 63493-28-7 [chemicalbook.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 9. matilda.science [matilda.science]
- 10. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
